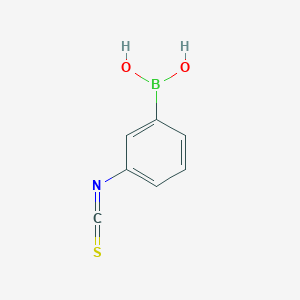

(3-Isothiocyanatophenyl)boronic acid

Übersicht

Beschreibung

(3-Isothiocyanatophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of an isothiocyanate group in this compound adds unique reactivity, making it a valuable compound in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Isothiocyanatophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product. Additionally, advancements in acoustic dispensing technology have enabled the rapid synthesis of large libraries of boronic acid derivatives .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Isothiocyanatophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in organic synthesis.

Chan-Lam Coupling: This reaction forms carbon-nitrogen and carbon-oxygen bonds.

Petasis Reaction: This multicomponent reaction involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium acetate are commonly used.

Chan-Lam Coupling: Copper catalysts and amines or alcohols are typically employed.

Petasis Reaction: Amines, aldehydes, and boronic acids are the primary reagents.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

- (3-Isothiocyanatophenyl)boronic acid serves as a crucial building block in organic synthesis, especially in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . This reaction is widely utilized for synthesizing complex organic molecules and pharmaceuticals.

Reactivity and Functionalization

- The presence of the isothiocyanate group enhances its reactivity, allowing it to participate in diverse chemical reactions, including:

Biological Applications

Biosensors Development

- Due to its ability to interact with diols, this compound is extensively used in biosensing technologies. It can form reversible boronate esters with glycoproteins, enabling the detection of biomolecules such as antibodies and other proteins .

- Recent studies have highlighted its application in fluorescence biosensors for detecting glycoproteins, with detection limits reaching as low as 23 fg/mL for certain targets .

Targeted Drug Delivery

- The compound's boronic acid functionality can be leveraged for targeted drug delivery systems aimed at tissues or cells expressing specific markers. This specificity enhances therapeutic efficacy while minimizing side effects.

Materials Science

Self-Healing Polymers

- This compound contributes to the development of self-healing polymeric materials. These materials utilize reversible B–O bonds formed by boronic/boronate esters, allowing them to recover from mechanical damage . The kinetics of these reactions can be tuned by modifying the functional groups present in the polymer matrix.

Nanomaterials Functionalization

- Nanomaterials modified with boronic acids are being explored for their enhanced properties in various applications, including catalysis and environmental sensing. For instance, boronated nanomaterials have been used to capture and detect bacteria through surface-enhanced Raman scattering (SERS) .

Case Studies

Wirkmechanismus

The mechanism of action of (3-Isothiocyanatophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic groups. This property is exploited in various applications, such as enzyme inhibition and sensing . The compound’s interaction with molecular targets, such as proteins and enzymes, can modulate their activity and function, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

- 3-Formylphenylboronic Acid

- 4-Formylphenylboronic Acid

- Phenylboronic Acid

Comparison: (3-Isothiocyanatophenyl)boronic acid is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other boronic acids. This makes it particularly useful in applications requiring specific interactions with nucleophiles .

Biologische Aktivität

(3-Isothiocyanatophenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring with an isothiocyanate substituent. The presence of both the boronic acid and isothiocyanate moieties contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with various biomolecules, including proteins and nucleic acids. The boronic acid group can interact with diols and other nucleophiles, facilitating enzyme inhibition and sensor applications. The isothiocyanate group is known for its role in biological signaling and potential anticancer properties.

Biological Activities

- Anticancer Activity :

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Mechanism

In a study examining the effects of isothiocyanates on cancer cell lines, this compound was found to induce apoptosis through the activation of caspase-3 and caspase-9, leading to increased cell death in breast cancer models . This highlights its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A study focusing on the antibacterial properties of this compound demonstrated its effectiveness against Escherichia coli strains resistant to conventional antibiotics. The compound inhibited biofilm formation and reduced bacterial viability, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Applications in Research

- Biosensors : The unique binding properties of boronic acids have led to their application in biosensors for detecting glycoproteins and other biomolecules with diol groups . This application is particularly useful in cancer diagnostics.

- Drug Delivery Systems : Functionalized boron compounds are being explored for their roles in targeted drug delivery systems due to their ability to form stable complexes with various therapeutic agents .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(3-isothiocyanatophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXRUUUFDMOXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N=C=S)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626406 | |

| Record name | (3-Isothiocyanatophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133887-74-8 | |

| Record name | (3-Isothiocyanatophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.